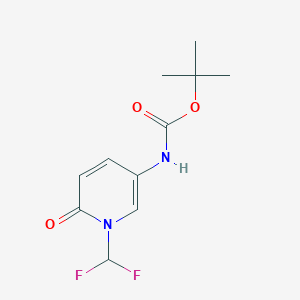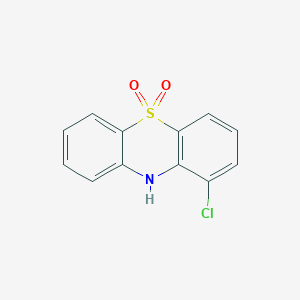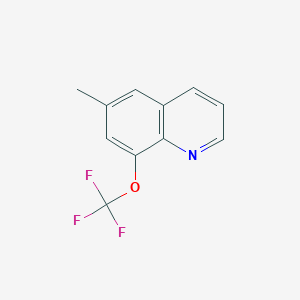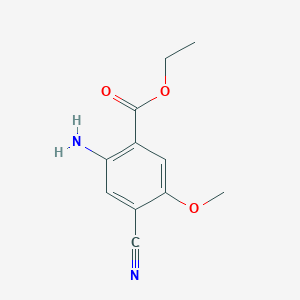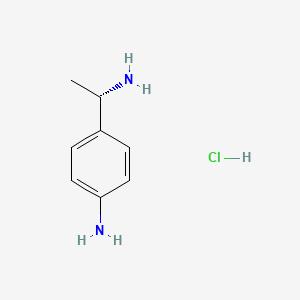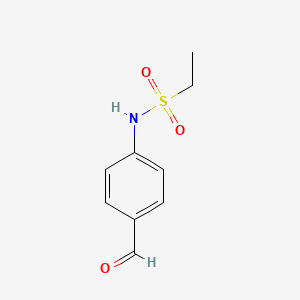
N-(4-formylphenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-formylphenyl)ethanesulfonamide is an organic compound characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to an ethanesulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-formylphenyl)ethanesulfonamide typically involves the reaction of 4-formylbenzenesulfonyl chloride with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Halogenation: The starting material, 4-formylbenzenesulfonyl chloride, is prepared by halogenating 4-formylbenzenesulfonic acid.
Amine Reaction: The halogenated compound is then reacted with ethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-formylphenyl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: 4-carboxybenzenesulfonamide.
Reduction: 4-hydroxybenzenesulfonamide.
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4-formylphenyl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-formylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity makes it a valuable tool in biochemical research for studying protein function and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-morpholinomethylene)ethanesulfonamide: A morpholine derivative with similar structural features but different biological activity.
N-(4-bromophenyl)ethanesulfonamide: Contains a bromine atom instead of a formyl group, leading to different reactivity and applications.
Uniqueness
N-(4-formylphenyl)ethanesulfonamide is unique due to its formyl group, which imparts specific reactivity that is not present in similar compounds. This makes it particularly useful in applications where the formyl group can be exploited for chemical modifications or interactions.
Eigenschaften
Molekularformel |
C9H11NO3S |
|---|---|
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
N-(4-formylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c1-2-14(12,13)10-9-5-3-8(7-11)4-6-9/h3-7,10H,2H2,1H3 |
InChI-Schlüssel |
LZGBDPFIYNWAMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


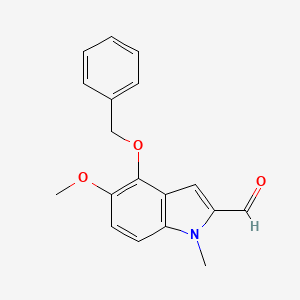

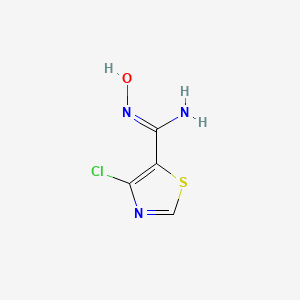

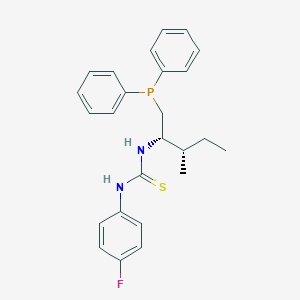
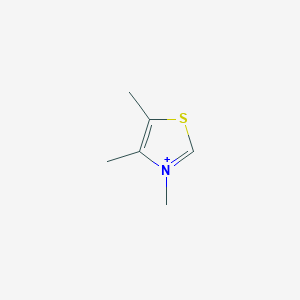
![2-(2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)-N-(2-(benzo[d]thiazole-2-sulfonamido)ethyl)acetamido)acetic acid](/img/structure/B12953562.png)
![6,6'-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-bromopyrazolo[1,5-a]pyrimidin-2(1H)-one)](/img/structure/B12953566.png)
